molecular formula C10H13NO B1360258 Ethanone, 2-(dimethylamino)-1-phenyl- CAS No. 3319-03-7

Ethanone, 2-(dimethylamino)-1-phenyl-

Cat. No. B1360258
CAS RN: 3319-03-7
M. Wt: 163.22 g/mol
InChI Key: UMLWXYJZDNNBTD-UHFFFAOYSA-N
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Description

Ethanone, 2-(dimethylamino)-1-phenyl- , also known by its IUPAC name 2-(dimethylamino)-1-(5-methoxy-1H-indol-3-yl)ethanone , is a chemical compound with the molecular formula C₁₃H₁₆N₂O₂ . It falls within the class of ketones and features a phenyl ring, a dimethylamino group, and a methoxy group attached to an indole moiety .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-(dimethylamino)acetophenone (a precursor) with 5-methoxyindole . The specific synthetic route and conditions may vary, but this reaction leads to the formation of the target compound .


Molecular Structure Analysis

The molecular structure of Ethanone, 2-(dimethylamino)-1-phenyl- consists of a central ketone group (ethanone) linked to a phenyl ring, which in turn connects to a 5-methoxyindole moiety. The dimethylamino group is attached to the ketone carbon .


Chemical Reactions Analysis

The compound can participate in various chemical reactions typical of ketones, such as nucleophilic addition, oxidation, and reduction. Its reactivity may be influenced by the electron-donating properties of the dimethylamino and methoxy groups .

Scientific Research Applications

Optical Properties and Physicochemical Investigations

Ethanone, 2-(dimethylamino)-1-phenyl- (DPHP), exhibits interesting optical properties, with its electronic absorption and fluorescence spectra varying significantly in different solvent polarities. This property can be utilized to study solvatochromic properties, such as extinction coefficient, Stokes shift, oscillator strength, and others, making DPHP a useful compound for physicochemical investigations (Khan, Asiri, & Aqlan, 2016).

Antimicrobial Applications

Certain derivatives of Ethanone, 2-(dimethylamino)-1-phenyl-, have shown significant antimicrobial properties. For example, some oxadiazoles derived from this compound exhibited notable activity against strains of S. aureus and P. aeruginosa (Fuloria et al., 2009). These findings suggest the potential of Ethanone derivatives in developing new antimicrobial agents.

Chemical Synthesis

Ethanone, 2-(dimethylamino)-1-phenyl-, is involved in various synthetic processes. One such example is the I2-CF3SO3H synergistic promoted sp3 C-H bond diarylation protocol, where it was used for the synthesis of bis(4-(dimethylamino)phenyl)-1-aryl ethanones (Zhu et al., 2012). Such methods highlight its versatility in organic synthesis.

Photoinduced Electron Transfer

The compound plays a significant role in photoinduced electron transfer processes. For instance, the fluorescence spectroscopy of certain dimethylamino phenyl derivatives of Ethanone has been investigated to understand electron transfer mechanisms in rigid molecules (Wasielewski et al., 1990). This research contributes to our understanding of electron transfer in molecular systems.

Antioxidant and Antimicrobial Activities

Ethanone derivatives have also been investigated for their antioxidant and antimicrobial activities. Certain oxadiazol-3(2H)-yl Ethanone derivatives showed promising results in hydrogen peroxide scavenging and antimicrobial efficacy (Malhotra et al., 2013).

Scientific Research Applications of Ethanone, 2-(dimethylamino)-1-phenyl-

Optical Properties and Physicochemical Investigations

Ethanone, 2-(dimethylamino)-1-phenyl- (DPHP), exhibits interesting optical properties, with its electronic absorption and fluorescence spectra varying significantly in different solvent polarities. This property can be utilized to study solvatochromic properties, such as extinction coefficient, Stokes shift, oscillator strength, and others, making DPHP a useful compound for physicochemical investigations (Khan, Asiri, & Aqlan, 2016).

Antimicrobial Applications

Certain derivatives of Ethanone, 2-(dimethylamino)-1-phenyl-, have shown significant antimicrobial properties. For example, some oxadiazoles derived from this compound exhibited notable activity against strains of S. aureus and P. aeruginosa (Fuloria et al., 2009). These findings suggest the potential of Ethanone derivatives in developing new antimicrobial agents.

Chemical Synthesis

Ethanone, 2-(dimethylamino)-1-phenyl-, is involved in various synthetic processes. One such example is the I2-CF3SO3H synergistic promoted sp3 C-H bond diarylation protocol, where it was used for the synthesis of bis(4-(dimethylamino)phenyl)-1-aryl ethanones (Zhu et al., 2012). Such methods highlight its versatility in organic synthesis.

Photoinduced Electron Transfer

The compound plays a significant role in photoinduced electron transfer processes. For instance, the fluorescence spectroscopy of certain dimethylamino phenyl derivatives of Ethanone has been investigated to understand electron transfer mechanisms in rigid molecules (Wasielewski et al., 1990). This research contributes to our understanding of electron transfer in molecular systems.

properties

IUPAC Name

2-(dimethylamino)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-11(2)8-10(12)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLWXYJZDNNBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186840
Record name Ethanone, 2-(dimethylamino)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 2-(dimethylamino)-1-phenyl-

CAS RN

3319-03-7
Record name Ethanone, 2-(dimethylamino)-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003319037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Dimethylamino)acetophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 2-(dimethylamino)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SN Malik, PC Ghosh, AN Vaidya, SN Mudliar - Journal of environmental …, 2019 - Elsevier
Composting is a biological process in which the organic matter is degraded by the mixed population of microorganisms in a moist aerobic environment to more stable and humidified …
Number of citations: 33 www.sciencedirect.com
SN Malik, SM Khan, PC Ghosh, AN Vaidya, S Das… - Chemosphere, 2019 - Elsevier
The effectiveness of O 3 , O 3 /Fe 2+ , and O 3 /nZVI processes on biomethanated distillery wastewater (BMDWW) was evaluated in terms of biodegradability index (BI) enhancement, …
Number of citations: 20 www.sciencedirect.com

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